N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines pyrazole, triazole, and pyrimidine moieties, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrazole derivative with a triazole-pyrimidine intermediate under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
N~7~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N~7~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N7-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Triazolo[1,5-a]pyrimidine: Shares the triazole-pyrimidine scaffold.
Difluoroethyl derivatives: Compounds with similar difluoroethyl groups.
Uniqueness
N~7~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H13F2N7O |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
N-[2-(2,2-difluoroethyl)pyrazol-3-yl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C17H13F2N7O/c18-14(19)9-25-15(6-7-21-25)24-16(27)13-8-12(11-4-2-1-3-5-11)23-17-20-10-22-26(13)17/h1-8,10,14H,9H2,(H,24,27) |
InChI Key |
QXRZTXQWXDVQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(=O)NC4=CC=NN4CC(F)F |
Origin of Product |
United States |
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